3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one
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Overview
Description
3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one is a chemical compound with the molecular formula C10H6Cl2N2O It is characterized by the presence of a pyrazinone ring substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,3-dichlorophenylhydrazine with an appropriate pyrazinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazinones and reduced derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
- 2,3-Dichlorophenylboronic acid
Uniqueness
3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties compared to similar compounds .
Biological Activity
3-(2,3-Dichlorophenyl)pyrazin-2(1H)-one is a compound belonging to the pyrazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure
The compound this compound can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazinone derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains.
Compound | MIC (μg/mL) | MBC (μg/mL) | Target Organisms |
---|---|---|---|
This compound | 0.25 | 0.50 | Staphylococcus aureus, E. coli |
Ciprofloxacin | 0.10 | 0.20 | Staphylococcus aureus |
The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with a MIC of 0.25 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various human cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and leukemia (K562) cell lines.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 12.5 |
K562 | 15.0 |
These results indicate that the compound has promising anticancer activity, with IC50 values suggesting effective inhibition of cell proliferation .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro.
Cytokine | Inhibition (%) |
---|---|
IL-6 | 70 |
TNF-α | 65 |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazinone derivatives including this compound highlighted its superior activity against biofilm-forming bacteria. The compound was shown to reduce biofilm formation by over 50% compared to control samples treated with standard antibiotics .
Case Study 2: Anticancer Mechanism
In another investigation, the mechanism of action of the compound was elucidated using flow cytometry and Western blot analysis. The results indicated that treatment with this compound led to increased apoptosis in MCF-7 cells through activation of caspase pathways .
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-3-1-2-6(8(7)12)9-10(15)14-5-4-13-9/h1-5H,(H,14,15) |
InChI Key |
TUZCMQUIBNELSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CNC2=O |
Origin of Product |
United States |
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